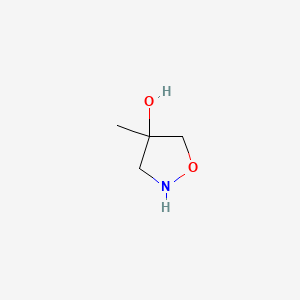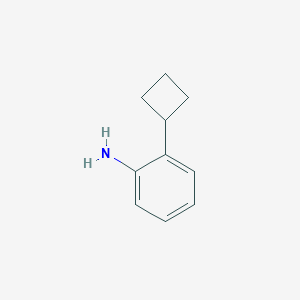
3-Fluoro-3-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-phenylpiperidine is a fluorinated piperidine derivative, characterized by the presence of a fluorine atom and a phenyl group attached to the piperidine ring
Méthodes De Préparation
The synthesis of 3-Fluoro-3-phenylpiperidine typically involves the introduction of the fluorine atom and the phenyl group into the piperidine ring. One common method includes the reaction of piperidine with fluorinating agents and phenylating reagents under controlled conditions. Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Analyse Des Réactions Chimiques
3-Fluoro-3-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Fluoro-3-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders, given its structural similarity to other bioactive piperidine derivatives.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism by which 3-Fluoro-3-phenylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. This interaction can modulate various biological pathways, leading to the observed effects. For instance, fluorinated piperidines are known to exhibit unique conformational behaviors due to charge-dipole interactions, hyperconjugation, and steric effects .
Comparaison Avec Des Composés Similaires
3-Fluoro-3-phenylpiperidine can be compared with other similar compounds, such as:
3-Fluorophenmetrazine: A fluorinated analogue of phenmetrazine, known for its stimulant properties.
Piperine: An N-acylpiperidine found in plants of the Piperaceae family, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with significant biological activities, including anticancer effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
3-fluoro-3-phenylpiperidine |
InChI |
InChI=1S/C11H14FN/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 |
Clé InChI |
SYJZOHYZJAZLGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)(C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13239572.png)
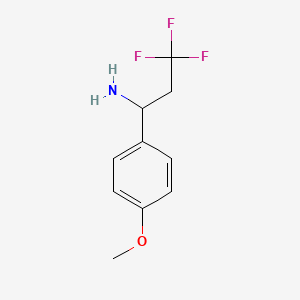
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)

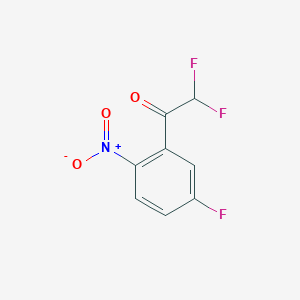
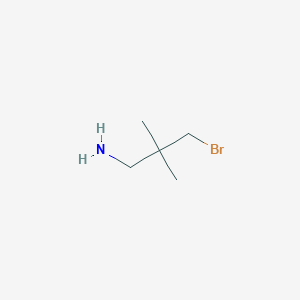

![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![[3-(tert-Butoxy)cyclobutyl]hydrazine](/img/structure/B13239631.png)
![(Butan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13239633.png)

![5-Aminobicyclo[6.1.0]nonan-4-ol](/img/structure/B13239645.png)
